molecular formula C6H4B B15164134 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl CAS No. 153498-57-8

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl

Cat. No.: B15164134
CAS No.: 153498-57-8
M. Wt: 86.91 g/mol
InChI Key: LWJBZPQIMBYRPH-UHFFFAOYSA-N
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Description

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is an organoboron compound with the molecular formula C6H5B. It is characterized by a bicyclic structure that includes a boron atom integrated into a seven-membered ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl typically involves the reaction of boron trihalides with cycloheptatriene under controlled conditions. One common method includes the use of boron trichloride (BCl3) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, nucleophiles

Major Products Formed

Scientific Research Applications

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl has several scientific research applications, including:

Mechanism of Action

The mechanism by which 7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl exerts its effects involves the interaction of the boron atom with various molecular targets. In boron neutron capture therapy, for example, the boron atom captures neutrons and undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The compound’s ability to form stable complexes with biomolecules also plays a crucial role in its applications in drug delivery and materials science .

Comparison with Similar Compounds

Similar Compounds

    Borazine: Another boron-containing compound with a six-membered ring structure.

    Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.

    Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms.

Uniqueness

7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecules makes it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

153498-57-8

Molecular Formula

C6H4B

Molecular Weight

86.91 g/mol

InChI

InChI=1S/C6H4B/c1-2-4-6-5(3-1)7-6/h1-4H

InChI Key

LWJBZPQIMBYRPH-UHFFFAOYSA-N

Canonical SMILES

[B]1C2=CC=CC=C21

Origin of Product

United States

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